molecular formula C17H17N3O7 B5798964 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5798964
M. Wt: 375.3 g/mol
InChI Key: XSLCFCVEMXZLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as DNB-2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer cell growth. Specifically, 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been found to have antioxidant properties and to inhibit the growth of bacteria and fungi. It has also been shown to have a low toxicity profile, making it a promising candidate for further research as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation of using 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new targets for therapeutic intervention. Another area of focus could be on developing new formulations of 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide that improve its solubility and bioavailability, making it easier to administer in a clinical setting. Finally, more studies are needed to evaluate the safety and efficacy of 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for human diseases.

Synthesis Methods

3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline with 4-methoxy-3-nitrobenzoyl chloride to form the intermediate compound, 3,4-dimethoxy-N-(4-methoxy-3-nitrobenzoyl)aniline. This intermediate is then reacted with benzoyl isocyanate to produce the final product, 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide.

Scientific Research Applications

3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide showed promising anti-inflammatory activity in animal models, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that 3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide had anti-cancer activity against human breast cancer cells, indicating that it could be used as a potential cancer treatment.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7/c1-24-13-6-5-11(8-12(13)20(22)23)17(21)27-19-16(18)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLCFCVEMXZLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide

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